The table below outlines the main types of compounds found in Alnus nepalensis and their reported pharmacological activities, based on recent scientific studies.
| Compound Class / Specific Compounds | Biological Activities | Key Findings & Mechanisms |
|---|---|---|
| Diarylheptanoids (general class) [1] | Anti-inflammatory, Antioxidant, Anti-filarial [2] [1] | Characteristic 1,7-diphenylheptane skeleton; dominant and most studied class in Alnus species. |
| Hirsutanonol 5-O-β-D-glucopyranoside [1] | Anti-inflammatory [1] | Inhibits production of pro-inflammatory cytokines (TNF-α, IL-6) by suppressing NF-κB activation in macrophages. |
| Oregonin [1] | Anti-inflammatory, Antioxidant [1] | Shows significant inhibition of TNF-α and IL-6 production; reduces inflammation in murine endotoxic shock model. |
| Platyphylloside [1] | Anti-inflammatory [1] | Co-treatment with other diarylheptanoids exhibits synergistic inhibition of pro-inflammatory cytokines. |
| Alnus Dimer [3] | Anti-parasitic [3] | A unique dimeric diarylheptanoid; demonstrated potent macrofilaricidal and microfilaricidal activity in vitro. |
| Methanol Extract (containing multiple diarylheptanoids) [4] | Antioxidant, Antibacterial [4] | Exhibited significant DPPH free radical scavenging activity (IC₅₀ = 4.838 µg/mL) and effectiveness against A. baumannii and P. mirabilis. |
For research and development purposes, here are the methodologies used in key studies on Alnus nepalensis extracts.
Based on the research, the following diagram illustrates the proposed mechanism through which diarylheptanoids from Alnus nepalensis exert their anti-inflammatory effects.
Proposed anti-inflammatory mechanism of diarylheptanoids from Alnus nepalensis involves inhibition of the NF-κB signaling pathway.
The evidence clearly establishes Alnus nepalensis as a rich source of pharmacologically active diarylheptanoids with significant anti-inflammatory and antioxidant potential. However, the specific compound "Rubranol" is not highlighted in the current literature on this species.
The table below consolidates the key chemical and biological data available for Rubranol.
| Property Category | Details |
|---|
| Basic Chemical Information | IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol CAS Number: 211126-61-3 Molecular Formula: C19H24O5 Molecular Weight: 332.4 g/mol [1] | | Chemical Structure & Properties | SMILES: C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O Solubility: Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Storage: Desiccate at -20°C [1] | | Reported Bioactivities | Cytotoxicity: Exhibited cytotoxicity against Lung (Lun-06), Neuroblastoma (Neu-04), and Breast (Bre-04) cancer cell lines, with GI50 values ranging from 16.03 to 32.58 μg/mL [2]. | | Natural Source | Initially isolated from the bark of Myrica rubra (Chinese bayberry) [2] [3]. Also identified as the aglycone moiety of diarylheptanoid glycosides (rubranosides A-D) in Alnus rubra (red alder) bark [1]. |
While a specific mechanism for this compound is not fully established, research on related diarylheptanoids from Zingiber officinale (ginger) suggests a potential pathway for this compound class. Gene enrichment analyses indicate that diarylheptanoids exert anti-tumor effects primarily by affecting the DNA damage signaling pathway [4].
The following diagram illustrates this proposed mechanism, which involves key proteins in the DNA damage response (ATR and CHK1), leading to cell cycle arrest and ultimately the death of cancer cells.
This model is supported by experimental evidence showing that active diarylheptanoids from ginger down-regulated the expression of ATR and CHK1 levels in HCT116 (colon cancer) and A549 (lung cancer) cell lines, correlating with their cytotoxic effects [4].
For researchers aiming to isolate and evaluate diarylheptanoids like this compound, here are standard experimental workflows based on the literature.
This protocol is adapted from methodologies used to isolate diarylheptanoids from plant materials, such as the rhizomes of Zingiber officinale [4] and the bark of Myrica rubra [2].
The following method details how the cytotoxic activity of this compound was evaluated [2].
The existing research on this compound is promising but limited, highlighting several areas for future investigation:
This whitepaper provides a detailed technical overview of Rubranol (CAS# 211126-61-3), a natural diarylheptanoid, summarizing its chemical properties, biological activities, sourcing, and relevant experimental methodologies for researchers and drug development professionals.
This compound is a phenolic compound belonging to the diarylheptanoid class, characterized by a heptane chain substituted with two aryl rings [1] [2].
Stereochemistry: The chiral center at the 5-position has an (R)-configuration, which is explicitly defined in its SMILES string (C[C@H]...) and is crucial for its biological activity [1] [4].
This compound has demonstrated significant biological activities in preclinical studies, primarily as an anti-inflammatory and antioxidant agent.
Table 1: Documented Biological Activities of this compound
| Biological Activity | Experimental Model | Results / Potency | Citation |
|---|---|---|---|
| NO Synthase Inhibition (Anti-inflammatory) | LPS-induced NO production in RAW264.7 mouse macrophages | 74% inhibition (general); IC₅₀ values ranging from 10.2 μM to 28.4 μg/mL depending on protocol [4]. | [4] |
| Antioxidant Activity | DPPH radical scavenging assay & NBT superoxide assay | Exhibited "excellent" antioxidant activity [5]. | [5] |
| COX-2 Inhibition (Anti-inflammatory) | IFN-γ and LPS-induced COX2 production in RAW264.7 cells | IC₅₀ of 45.3 μg/mL [4]. | [4] |
This compound is a natural product isolated from various species of the Alnus (alder) genus (family Betulaceae) [6].
This section details methodologies for key experiments involving this compound, as cited in the literature.
The following workflow outlines a standard method for evaluating the anti-inflammatory activity of this compound by measuring its inhibition of Nitric Oxide (NO) production in macrophage cells [4].
Experimental workflow for NO production inhibition.
Detailed Procedure:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of compounds like this compound [5].
DPPH radical scavenging assay workflow.
Detailed Procedure:
% Scavenging Activity = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.This compound's strong anti-inflammatory and antioxidant profile makes it a promising candidate for further investigation in several areas of therapeutic development.
The table below summarizes the core chemical identity and observed biological activities of Rubranol from the search results.
| Property Category | Details |
|---|---|
| Systematic Name | 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1] |
| CAS Number | 211126-61-3 [1] [2] |
| Molecular Formula | C₁₉H₂₄O₅ [1] [2] |
| Molecular Weight | 332.4 g/mol [1] [2] |
| Type of Compound | Diarylheptanoid (Phenol) [1] [2] |
| Natural Source | The herbs of Alnus nepalensis and bark of Alnus sibirica [1] [3] [2] |
| Documented Activities | Antioxidant (DPPH radical scavenging, NBT superoxide scavenging), Anti-inflammatory (inhibition of NO production) [3] |
Here are the key experimental methodologies used to isolate this compound and evaluate its bioactivity.
This protocol outlines the process for obtaining this compound from plant material and confirming its chemical structure.
The following in vitro assays were used to quantify the antioxidant and anti-inflammatory potential of this compound.
The diagram below illustrates the key stages of research involving this compound, from preparation to activity validation.
Research workflow for this compound from isolation to bioactivity validation.
The table below summarizes the available quantitative data on Rubranol from chemical supplier databases and a phytochemical repository.
| Property | Value / Description | Source / Citation |
|---|---|---|
| Molecular Formula | C₁₉H₂₄O₅ | [1] [2] [3] |
| Molecular Weight | 332.4 g/mol | [1] [2] [3] |
| Type of Compound | Phenols | [1] [2] |
| Solubility (General) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [1] [2] |
| Physical Form | Powder | [1] [2] |
| Storage | Desiccate at -20°C | [1] |
| LogS (Predicted) | -3.272 | [3] |
| Hydrogen Bond Donors | 5 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Topological Polar Surface Area | 101.0 Ų | [3] |
While specific protocols for this compound are not detailed, the search results highlight established methodologies you can adapt.
To build a complete experimental profile for this compound, you may need to explore the following:
1. Chemical Profile & Handling Rubranol (C₁₉H₂₄O₅) is a phenolic diarylheptanoid isolated from Alnus species (e.g., Alnus nepalensis, Alnus rubra) [1]. Handle the compound carefully, wearing appropriate personal protective equipment.
2. Preparation of Stock Solution
3. Stability & Storage
4. Experimental Considerations & Potential Applications
The following diagram outlines the key stages for preparing and using this compound in research, including critical quality control steps.
High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) can be used for quality control. The table below summarizes a validated HPTLC method for a related compound, which could be adapted for this compound [4].
| Parameter | Specification / Condition |
|---|---|
| Method | HPTLC |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase | Isopropanol : Ethyl Acetate : Ammonia (1 : 8.5 : 0.5 v/v/v) |
| Detection Wavelength | 290 nm |
| Sample Application | 6 mm bands |
| Development Distance | 70 mm |
| Linearity Range | 200 - 2000 ng/spot |
| Key Validation Data | Correlation coefficient (r) = 0.9997, high precision (% RSD < 1) |
The table below summarizes the available data on this compound's chemical properties and solubility, sourced from manufacturer specifications [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 211126-61-3 [1] [2] |
| Molecular Formula | C₁₉H₂₄O₅ [1] [2] |
| Molecular Weight | 332.4 g/mol [1] [2] |
| Physical Description | Powder [1] [2] |
| Type of Compound | Phenols [1] [2] |
| Source | Herbs of Alnus nepalensis [1] [2] |
| Soluble Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1] [2] |
| Storage | Desiccate at -20°C [1] |
The following diagram outlines the general workflow for handling this compound based on the located information:
General Workflow for Handling this compound
The search results provide a good foundation but lack the depth for detailed protocols. To acquire more comprehensive application notes, you could:
Rubranol is a linear diarylheptanoid phenol isolated from the herbs of Alnus nepalensis [1] [2]. A 2020 screening study of 2080 natural products identified this compound as the most active compound targeting the conserved hydrophobic cavity of the HIV-1 capsid protein C-terminal domain (CA CTD) [3]. The study reported that this compound inhibits HIV-1 replication by allosterically disrupting the CA assembly, with an EC₅₀ (half-maximal effective concentration) of 15.85 μM [3]. This makes it a candidate for further development as an anti-HIV-1 agent.
The table below summarizes key chemical properties for reference during experimental preparation [1] [2].
| Property | Description |
|---|---|
| CAS Number | 211126-61-3 [1] [2] |
| Molecular Formula | C₁₉H₂₄O₅ [1] [2] |
| Molecular Weight | 332.4 g/mol [1] [2] |
| Appearance | Powder [1] |
| Purity | ≥98% [2] |
| Type of Compound | Phenols [1] [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] [2] |
| Storage | Desiccate at -20°C [1] |
This protocol ensures accurate and reproducible preparation of this compound solutions for cell-based assays.
Materials
Procedure
Dilution Calculator Table The table below provides a reference for preparing common working concentrations from a 10 mM stock solution. These dilutions are for research use only [1] [2].
| Final Concentration | Volume of 10 mM Stock (μL) | Volume of Diluent (μL) | Total Volume (μL) |
|---|---|---|---|
| 50 μM | 5 | 995 | 1000 |
| 25 μM | 2.5 | 997.5 | 1000 |
| 15.85 μM (EC₅₀) | 1.585 | 998.415 | 1000 |
| 10 μM | 1 | 999 | 1000 |
| 1 μM | 0.1 | 999.9 | 1000 |
> Handling Notes: > - Solubility: If the solution appears cloudy, warm the vial at 37°C and briefly sonicate in an ultrasonic bath to achieve higher solubility [1]. > - Pre-use Handling: Before use, take the vial from the -20°C freezer and let it equilibrate to room temperature for at least one hour before opening to prevent condensation and water absorption [1] [2]. > - Best Practice: For the most consistent results, prepare and use diluted working solutions on the same day. If necessary, stock solutions can be stored below -20°C for several months [1].
This protocol is adapted from the research that identified this compound's activity [3].
A. In Vitro Assay for HIV-1 CA CTD Targeting
B. Cell-Based Assay for Inhibition of HIV-1 Replication
The experimental workflow for this cell-based assay is summarized in the diagram below.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Solubility | Solvent choice; crystal formation | Warm stock to 37°C and sonicate. Ensure primary solvent is DMSO [1]. |
| High Background in CPE Assay | Insufficient viral infectivity; incorrect cell density | Titrate virus stock to establish a consistent CPE in control wells. |
| Poor Dose-Response | Compound degradation; inaccurate serial dilution | Use fresh stock aliquots. Verify dilution technique with a dye. |
Diarylheptanoids, the chemical class to which this compound belongs, are known for diverse pharmacological activities. Apart from its anti-HIV potential, related compounds from Alnus nepalensis have demonstrated significant anti-inflammatory activity by attenuating LPS-induced inflammation in macrophages and endotoxic shock in mice, primarily through the inhibition of the NF-κB signaling pathway [4]. This suggests that this compound's core structure is a pharmacologically active scaffold worthy of further investigation.
This compound is a linear diarylheptanoid, specifically a 1,7-diphenylheptane derivative with multiple hydroxyl groups, isolated from the herbs of Alnus nepalensis and serving as the aglycone for glycosides found in red alder (Alnus rubra) bark [1] [2]. Its structure is characterized by a C6-C7-C6 skeleton with phenolic and aliphatic hydroxyl groups, contributing to its potential bioactivity and solubility in organic solvents like DMSO and ethyl acetate [1].
Recent screening efforts have highlighted its potential as an antiviral agent, establishing it as a compound of interest for early-stage drug discovery [3].
The primary documented in vitro biological activity of this compound is its inhibition of Human Immunodeficiency Virus Type 1 (HIV-1).
The diagram below illustrates the proposed mechanism of action of this compound as an HIV-1 Capsid Assembly Inhibitor.
This section outlines the key experimental protocols used to characterize this compound's activity.
This assay identifies compounds that bind to the recombinant HIV-1 CA C-terminal domain.
This functional cell-based assay validates the antiviral activity of the primary hits.
This computational protocol predicts the binding mode of this compound to its target.
The table below summarizes the quantitative data from the key anti-HIV activity assay.
| Assay Type | Reported Value (EC₅₀) | Experimental Context |
|---|---|---|
| HIV-1 Replication Inhibition | 15.85 µM | Cell-based assay measuring protection from HIV-1-induced cytopathic effect [3]. |
The following diagram summarizes the integrated experimental workflow from primary screening to mechanistic validation, as applied to this compound.
The table below summarizes the key chemical information available for this compound, which serves as the foundation for method development [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 211126-61-3 |
| Molecular Formula | C₁₉H₂₄O₅ |
| Molecular Weight | 332.4 g/mol |
| Chemical Name | 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol |
| Type of Compound | Phenols |
| Appearance | Powder |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone. |
| Source | The herbs of Alnus nepalensis |
| Biological Activity | Inhibitor of NO Synthase |
The following method is proposed based on the compound's properties and standard practices for analyzing similar phenolic natural products [4] [5] [6].
| Parameter | Proposed Conditions |
|---|---|
| HPLC Type | Reversed-Phase (RP-HPLC) |
| Column | C18 (e.g., Zorbax SB-C18, 150-250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Gradient Program | Time (min) - %B: 0 - 20%, 5 - 50%, 15 - 80%, 18 - 80%, 20 - 20%, 25 - 20% | | Flow Rate | 1.0 mL/min | | Column Temperature | 25-40°C | | Detection Wavelength | 280 nm (PDA detection recommended) | | Injection Volume | 10-20 µL | | Sample Solvent | Methanol or DMSO (with subsequent dilution in mobile phase) | | Retention Time | To be determined experimentally |
The logical workflow for developing and validating this HPLC method is outlined below.
Here is a detailed step-by-step protocol for analyzing this compound using the proposed HPLC method.
Here are answers to common questions and solutions to frequent problems encountered when developing formulations for poorly water-soluble drugs.
| Question | Answer & Troubleshooting Steps |
|---|
| Which solubilization technique should I choose first? | First, characterize your drug's key properties [1]:
The table below summarizes the primary techniques you can employ to enhance the solubility and bioavailability of poorly water-soluble drugs like Rubranol.
| Technique | Mechanism of Action | Key Advantage(s) | Considerations & Challenges |
|---|---|---|---|
| Nanocrystals [2] [1] | Increases surface area-to-volume ratio to enhance dissolution rate and saturation solubility. | Very high drug loading; applicable to nearly all PWSDs; suitable for oral and IV routes. | Thermodynamic instability requires stabilizers to prevent aggregation/ripening. |
| Solid Dispersions [2] [4] [1] | Drug dispersed in polymer matrix, often in amorphous state, reducing energy for dissolution. | Can achieve supersaturation; wide choice of polymers. | Potential for recrystallization over time; stability dependent on polymer choice. |
| Lipid-Based Formulations (e.g., SEDDS) [2] [1] | Keeps drug in solubilized state in GI tract; enhances absorption via lymphatic transport. | Excellent for "grease-ball" molecules; bypasses P-gp efflux. | Drug must have high solubility in lipids; requires specific lipid/excipient ratio. |
| Salt Formation [2] [4] | Converts ionizable drug into a salt form, improving dissolution in aqueous media. | Well-established, straightforward method for ionizable drugs. | Only applicable to drugs with ionizable groups; risk of converting back in GI tract. |
| Cyclodextrin (CD) Inclusion [2] [4] | Forms a water-soluble inclusion complex, hiding hydrophobic drug within CD cavity. | Can be combined with cosolvents for synergistic effect. | Limited loading capacity; more effective for low-dose drugs. |
| Cosolvents [2] [4] | Reduces polarity of solvent medium to better match solute polarity. | Simple to implement; often used in injectables. | Risk of drug precipitation upon dilution in biological fluids. |
| Surfactants / Solubilizers [2] | Encapsulates drug in micelles above critical micelle concentration (CMC). | Effective at low concentrations. | Potential for toxicity (esp. cationic); can cause membrane disruption. |
Here are detailed methodologies for three of the most prominent and effective techniques.
This top-down method is widely used in the industry to produce nanosuspensions [1].
Workflow: Preparation of Drug Nanocrystals
Detailed Protocol:
This method disperses the drug at a molecular level within a polymer matrix [2] [4].
Workflow: Creating a Solid Dispersion
Detailed Protocol:
This lipid-based technique is ideal for highly lipophilic ("grease-ball") drugs [2] [1].
Workflow: Developing a SEDDS Formulation
Detailed Protocol:
Q1: Why does my Rubranol stock solution form a precipitate, and how can I resolve it? Precipitation in this compound stock solutions is frequently observed. The table below outlines common causes and their solutions.
| Cause of Precipitation | Mechanism | Solution |
|---|---|---|
| Temperature Change | Crystallization when moving from room temperature to -20°C storage [1]. | Warm vial to 37°C and sonicate [1]. |
| Solvent Evaporation | Concentration increases, leading to supersaturation and crystallization [1]. | Ensure vial cap is tightly sealed with parafilm [1] [2]. |
| Incorrect Solvent | Using a solvent with insufficient solubility at desired concentration. | Use recommended solvents: DMSO, Chloroform, Acetone [1] [2]. |
| Vial Handling | Compound adheres to vial cap/neck during shipping [1] [2]. | Gently tap vial or centrifuge liquid products before opening [1] [2]. |
Q2: What is the recommended protocol for preparing a stable this compound stock solution? Follow this workflow to create a 10 mM stock solution in DMSO. The entire process should be completed within a single day for maximum stability [1].
Key Technical Notes:
Q3: What should I do if my stock solution precipitates after thawing? If you observe precipitation, follow this troubleshooting pathway to recover your solution.
Key Troubleshooting Notes:
For your experimental planning, here is a dilution calculator and essential data for this compound (CAS 211126-61-3).
Dilution Calculator for Stock Solutions [1]
| Initial Concentration (C₁) | Initial Volume (V₁) | Final Concentration (C₂) | Final Volume (V₂) |
|---|---|---|---|
| 10 mM | 30 µL | 1 mM | 300 µL |
| 10 mM | 50 µL | 500 µM | 1 mL |
| 10 mM | 10 µL | 100 µM | 1 mL |
| 5 mg/mL | 20 µL | 100 µg/mL | 1 mL |
Essential Chemical & Sourcing Data [1] [2]
| Property | Detail |
|---|---|
| CAS Number | 211126-61-3 |
| Molecular Formula | C₁₉H₂₄O₅ |
| Molecular Weight | 332.4 g/mol |
| Source | The herbs of Alnus nepalensis |
| Purity | ≥98% (from suppliers) |
| Physical Form | Powder |
Q1: Why has the potency of my drug sample decreased over time? A decrease in potency often indicates chemical degradation. This can be triggered by environmental factors like temperature, pH, or the presence of reactive oxygen species.
Q2: My drug solution becomes discolored upon storage. What could be the cause? Discoloration suggests the formation of new chromophores, often from oxidation products or complex degradation pathways. The degradation of propranolol, for instance, involves the formation of multiple products from reactions like hydroxylation and ring-opening [1].
Q3: How do I choose the right advanced oxidation process (AOP) to study my drug's stability? Different AOPs generate different reactive species, which can lead to varying degradation pathways and products. The table below summarizes methods used in propranolol studies.
| Method | Activation Mechanism | Key Radical Species | Degradation Efficiency | Key Reference |
|---|---|---|---|---|
| Heat/PS [1] | Thermal activation of persulfate | SO₄•⁻, •OH | ~96% in 45 min at 60°C | [1] |
| EC/PAA [3] | Electrochemical activation of peracetic acid | •OH, CH₃C(O)O•, CH₃C(O)OO•, ¹O₂ | 87.05% under tested conditions | [3] |
| Non-Thermal Plasma [2] | Dielectric barrier discharge (DBD) in gas phase | ROS/RNS (e.g., •OH, O₂•⁻, NO₂•, O₃) | 100% in 5-10 min (depending on gas) | [2] |
This is a detailed methodology for studying drug degradation kinetics, adapted from a propranolol study [1].
Based on LC-MS/MS data, a proposed pathway for propranolol degradation by heat/PS involves [1]:
These steps lead to the formation of several smaller organic molecules and, eventually, mineralization.
The following diagram illustrates the logical workflow for a systematic stability investigation, incorporating the methodologies discussed.
Diagram Title: Systematic Workflow for Drug Stability Investigation
This compound is identified as a natural product with inhibitory activity against Nitric Oxide Synthase (NOS). It has been shown to inhibit LPS-induced NO production in activated macrophages by 74% in a primary test [1].
The table below summarizes its core biochemical data:
| Property | Detail |
|---|---|
| IUPAC Name | (+)-OxyphylleNOne A [1] |
| Biological Activity | Nitric Oxide Synthase (NOS) inhibitor [1] |
| Reported IC₅₀ | 28 μM (in lipopolysaccharide-activated macrophages) [1] |
| Experimental Context | Inhibition of NO production in LPS-activated macrophages [1] |
Since detailed protocols for this compound are not available, you can determine the optimal concentration for your specific assay through systematic experimental optimization. The workflow below outlines this process.
The "Establish Test Range" and "Run Pilot Dose-Response" steps from the diagram are critical. Here is a detailed protocol you can follow:
Prepare Stock Solution
Establish a Testing Range
Run a Pilot Dose-Response Experiment
Data Analysis
Based on common challenges in pharmacological assays, here are some anticipated FAQs.
Q1: The inhibitory effect in my assay is weaker than reported. What could be the reason?
Q2: At higher concentrations, this compound appears toxic to my cells. How can I confirm this?
Q3: The compound does not dissolve properly in my buffer. What should I do?
The initial data for this compound is promising but not yet sufficient to define its full mechanistic profile. To strengthen your experimental plans, you could investigate:
The table below summarizes the available basic information for this compound (CAS 211126-61-3), which is essential for any experimental design.
| Property | Description |
|---|---|
| Chemical Name | 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1] |
| Molecular Formula | C₁₉H₂₄O₅ [2] [1] |
| Molecular Weight | 332.39 g/mol [2] [1] |
| Appearance | Powder [1] |
| Solubility (General) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1] |
| Storage | Desiccate at -20°C [1] |
| Biological Activity | Inhibitor of NO Synthase; inhibits LPS-induced NO production in activated macrophages [2] |
| Source | Isolated from the herbs of Alnus nepalensis and as an aglycone from Alnus rubra (red alder) bark [1] |
Due to the lack of a published method for this compound, the following workflow is adapted from a validated RP-HPLC method for other pharmaceutical compounds [3]. This can serve as a starting point for developing your own protocol.
Mobile Phase Preparation:
Standard Solution Preparation:
Chromatographic Conditions:
Method Validation Parameters:
What is a good starting point for a this compound stock solution? Given its solubility profile, DMSO is a suitable solvent for preparing a concentrated stock solution (e.g., 10-50 mM) due to its high dissolving power [1]. Remember to use sonication and gentle warming to aid dissolution. For biological assays, subsequent dilutions should be made into aqueous buffers, keeping the final DMSO concentration low (typically <1%) to avoid cytotoxicity.
My HPLC peaks are broad or show tailing. What should I do? This is a common issue in method development. You can troubleshoot by:
The search results lack specific compatibility data. Where can I find more information?
The table below summarizes universal hazards and control measures relevant to handling chemical substances in a research or GMP facility [1] [2].
| Aspect | Key Hazards | Essential Control Measures |
|---|---|---|
| General Hazards | Flammable, skin/eye irritant, central nervous system effects (dizziness, drowsiness) [1]. | Use of fume hoods, chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats [1]. |
| Fire & Explosion | Highly flammable liquid and vapor. Vapors are heavier than air and can travel to ignition sources [1]. | Keep away from sparks, open flames, hot surfaces. Use grounding and bonding during transfer. Use alcohol-resistant foam, CO₂, or dry chemical powder for fire suppression [1]. |
| Spill Response | Risk of fire and vapor inhalation [1]. | Evacuate non-essential personnel. Eliminate ignition sources. Use inert absorbents (e.g., sand, vermiculite). Wear appropriate PPE. Dispose of as hazardous waste [1]. |
| Facility Controls | Cross-contamination from other products, personnel, or equipment [2]. | Well-designed airlocks and airflow (positive/negative pressure), rigorous cleaning protocols, dedicated equipment, and clear labeling [2]. |
Q1: What are the primary sources of contamination in a GMP facility, and how are they controlled? The main sources are the environment, equipment, operators, raw materials, and other products [2]. Control is achieved through a multi-layered approach:
Q2: What should I do if I suspect a contamination has occurred during my experiment? You must immediately document your suspicion in the batch record and inform your supervisor. This ensures the issue is formally tracked and increases the chance of detecting and identifying the contaminant [2].
Q3: What personal protective equipment (PPE) is essential when handling volatile and irritating chemicals? At a minimum, you should wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or apron. If working outside a fume hood or with high concentrations of vapor, a properly fitted respirator is necessary [1].
The following diagram illustrates the logical workflow for maintaining contamination control during a typical experimental procedure involving a chemical substance.
Experimental Workflow for Contamination Control
Scenario: Visible particulate contamination in a solution.
Scenario: Unexplained inhibition or anomalous results in a bio-assay.
Scenario: Strong chemical smell in the lab during handling.
The table below summarizes frequent problems, their potential causes, and recommended solutions based on established analytical development practices [1].
| Problem | Potential Cause | Solution / Investigation |
|---|---|---|
| Peak Tailing/Broadening | Column degradation, mobile phase pH imbalance, silanol interactions | Test different column batches/chemistry; optimize mobile phase pH and buffer concentration; use tailing suppressors [1]. |
| Poor Resolution | Inadequate chromatographic separation | Vary mobile phase composition (organic ratio, pH); adjust column temperature; use a column with different chemistry (e.g., C8, phenyl) [1]. |
| Variable Retention Times | Fluctuations in flow rate, mobile phase composition, or temperature | Ensure mobile phase is thoroughly mixed and degassed; calibrate HPLC pump; control column temperature [1]. |
| Low Recoveries | Incomplete sample extraction or adsorption | Optimize extraction solvent, time, and technique; evaluate use of different filters (check for adsorption); validate recovery using a spiked placebo [1]. |
| High Background Noise | Contaminated solvents, dirty instrument flow cell, or interfering excipients | Use high-purity reagents; perform instrument blank runs; verify specificity against placebo formulation [1]. |
Q1: What are the key parameters to validate for a stability-indicating HPLC method? A stability-indicating method must demonstrate that it can accurately measure the analyte of interest without interference from degradation products, excipients, or other potential impurities. The core validation parameters as per ICH guidelines are [1]:
Q2: How are forced degradation studies conducted? Forced degradation is an integral part of developing a stability-indicating method. The API is typically subjected to stress conditions to generate degradants [1]:
Q3: Our method works in one lab but fails in another. What should we check? This is a common challenge addressed through a formal Method Transfer process. Key areas to investigate include [1]:
This workflow outlines the phase-appropriate development of an analytical method [1]. The following diagram summarizes the key stages:
1. Define Method Purpose: Clearly state the method's objective (e.g., assay, related substances), the analyte (Rubranol), and the required range [1]. 2. Initial Scouting:
This method rapidly identifies antioxidant compounds in complex mixtures like plant extracts, which could be adapted for characterizing this compound or its metabolites [2]. The workflow is as follows:
Principle: Antioxidants in the HPLC eluent reduce the purple DPPH• radical to a yellow product, causing a decrease in absorbance at 515 nm, recorded as a negative peak [2]. Procedure:
The table below summarizes validation data from relevant analytical methods for reference [2].
| Parameter | Baicalein-7-O-Gentiobioside [2] | Baicalein [2] | Propranolol HCl (UV-Vis) [3] |
|---|---|---|---|
| Linearity Range | 1.85 - 18.48 µg [2] | 2.50 - 7.50 µg [2] | 0.8 - 96.0 µg mL⁻¹ [3] |
| LOD (S/N=3) | 1.16 µg [2] | 0.06 µg [2] | - |
| LOQ (S/N=10) | 1.85 µg [2] | 0.57 µg [2] | - |
| Accuracy (% Recovery) | - | - | 95.40 - 103.40% [4] |
| Precision (%RSD) | 1.58% (Repeatability) [2] | 4.50% (Repeatability) [2] | - |
| Compound Name | Core Biological Activities | Key Quantitative Data (In Vitro) | Reported Mechanisms / Pathways |
|---|
| Rubranol 1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptane | • Antioxidant • Anti-inflammatory | • DPPH scavenging: Active [1] [2] • Superoxide (NBT) scavenging: Active [1] [2] • NO production inhibition: Active [1] [2] | Data not explicitly provided in the search results. | | Hirsutanonol | • Antioxidant • Anti-inflammatory | • DPPH scavenging: Active [1] [2] • Superoxide (NBT) scavenging: Active [1] [2] • NO production inhibition: Active [1] [2] | Data not explicitly provided in the search results. | | Hirsutenone | • Antioxidant • Anti-inflammatory | • DPPH scavenging: Active [1] [2] • Superoxide (NBT) scavenging: Active [1] [2] • NO production Inhibition: Active [1] [2] | Data not explicitly provided in the search results. | | ASPP 049 | • Hematopoietic Differentiation | • Increased primitive HSPCs (CD34+CD45+CD90+): ~2-fold increase [3] | Modulates the Hippo signaling pathway, upregulating downstream effector WWTR1/TAZ [3]. | | ASPP 092 | • Anti-inflammatory | • Inhibited ear edema in a murine model [4]. | Downregulated inflammatory cytokines (TNF-α, IL-6, IL-1β, MMP-13) and suppressed COX-1/COX-2 expression [4]. | | Curcumin | • Antioxidant • Anti-inflammatory (via metabolites) | • Metabolite Tetrahydrocurcumin (THC) often shows more potent activity than curcumin [5]. | Metabolized by gut microbiota; metabolites like THC and others contribute to observed activities [5]. |
For researchers looking to replicate or build upon these findings, here is a detailed methodology for key assays referenced in the data.
The following workflow and diagram outline the key experimental steps used to evaluate ASPP 049's activity:
Experimental Workflow for Hematopoietic Differentiation
The following diagram illustrates the proposed mechanism of action for ASPP 049, which distinguishes it from other diarylheptanoids like this compound.
Proposed Mechanism of ASPP 049 Action
To further your research, you may need to consult specialized databases like SciFinder or Reaxys to find direct comparative studies or more detailed pharmacological data for these compounds.
The following table summarizes the anti-cancer efficacy of Alternol based on data from the NCI-60 screening and other studies [1].
| Cell Line / Model Type | Cancer Type / Category | Key Efficacy Metric (GI₅₀) | Observed Effect / Notes |
|---|---|---|---|
| NCI-60 Panel (50/60 lines) | Broad Spectrum (e.g., leukemia, melanoma, lung, ovarian, etc.) | < 5 µM | Potent growth inhibition in 83% of cell lines tested [1]. |
| 12 Sensitive Lines (from NCI-60) | Not specified | Lethal at < 10 µM | Induced a lethal response in 24% of the responding cell lines [1]. |
| 14 Ovarian Cancer Lines | Ovarian Cancer | Potent effect (specific GI₅₀ not listed) | Confirmed strong anti-cancer effect in an ATP-based viability assay [1]. |
| PC-3 | Prostate Cancer | Effective in vivo | Suppressed tumor growth in xenograft models at 10-50 mg/kg [1]. |
| HeLa | Cervical Cancer | Effective in vivo | Suppressed tumor growth in xenograft models at 10-50 mg/kg [1]. |
The key findings on Alternol are primarily derived from the following standardized and reproducible experimental methods [1]:
The available research suggests that Alternol's anti-cancer effect is primarily mediated through the induction of oxidative stress. The diagram below illustrates this proposed signaling pathway.
The table below outlines the core parameters required for a complete method validation, along with typical acceptance criteria based on ICH guidelines [1] [2].
| Validation Parameter | Description & Purpose | Recommended Experimental Protocol & Acceptance Criteria |
|---|
| Specificity [1] | Ensures the method can distinguish Rubranol from impurities, degradants, and excipients. | Protocol: Inject blank (solvent), placebo (if formulation), this compound standard, and stressed samples (acid, base, oxidative, thermal, photolytic). Acceptance Criteria: Baseline separation (Resolution >1.5); Peak purity index (e.g., via DAD) matches standard [1] [2]. | | Linearity & Range [2] | Demonstrates a proportional relationship between analyte concentration and detector response. | Protocol: Prepare a minimum of 5 concentrations from 80% to 120% of target assay concentration (e.g., LOQ to 200%). Inject each in triplicate [2]. Acceptance Criteria: Correlation coefficient (R² > 0.999) [2]. | | Accuracy [1] | Measures the closeness of test results to the true value. | Protocol: For APIs, analyze a minimum of 9 determinations over 3 concentration levels (80%, 100%, 120%), each in triplicate [1]. Acceptance Criteria: Mean recovery of 98–102% for API [2]. | | Precision
Here are detailed methodologies for three critical validation experiments you will need to perform.
Forced degradation is critical for demonstrating that the analytical method is "stability-indicating" [1].
Robustness tests how method performance holds up to small, deliberate parameter changes [2].
Before validation, you must develop a suitable HPLC method. The process is iterative and involves selecting initial conditions and optimizing for separation [3].
The table below summarizes what can be gleaned from the available literature regarding the two species.
| Aspect | Alnus nepalensis | Alnus rubra |
|---|---|---|
| Documented Bioactivity | Yes: Significant antioxidant and antibacterial activity demonstrated [1]. | Not directly found; traditional use documented [2]. |
| Key Phytochemicals | Rich in diarylheptanoids (a class that includes Rubranol) [3] [2]. | Reported to contain diarylheptanoids [2]. |
| Quantitative Data on this compound | Specific quantitative data on this compound content or potency not available in search results. | Specific quantitative data on this compound content or potency not available in search results. |
To conduct a direct comparison, researchers would typically employ standardized assays. The search results detail several relevant methodologies:
The following diagram outlines a systematic approach to obtain the comparative data you require.
The most viable approach for creating a definitive comparison guide involves primary research.